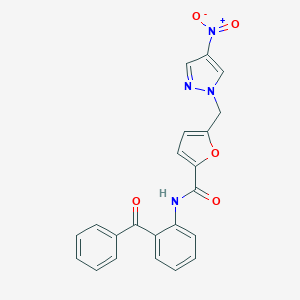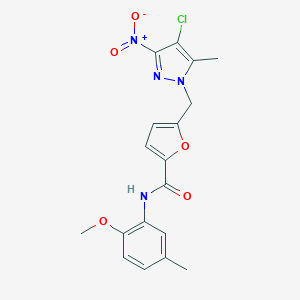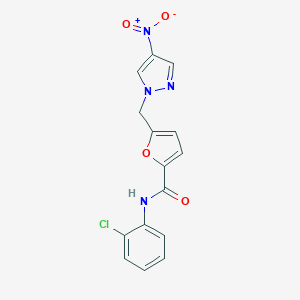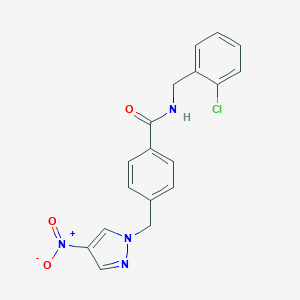
4-chloro-N-(2-methoxybenzyl)-1H-pyrazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-N-(2-methoxybenzyl)-1H-pyrazole-3-carboxamide, also known as JNJ-10229570, is a chemical compound that has been extensively researched for its potential therapeutic applications in various diseases. This compound belongs to the class of pyrazole carboxamides, which have been found to exhibit potent biological activities.
Wirkmechanismus
4-chloro-N-(2-methoxybenzyl)-1H-pyrazole-3-carboxamide exerts its biological effects by inhibiting various enzymes and receptors. It has been found to inhibit the activity of fatty acid amide hydrolase (FAAH), which is involved in the metabolism of endocannabinoids. This inhibition leads to an increase in the levels of endocannabinoids, which have been found to exhibit anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
4-chloro-N-(2-methoxybenzyl)-1H-pyrazole-3-carboxamide has been found to exhibit potent anti-inflammatory and analgesic effects in various animal models. It has also been found to exhibit antiproliferative effects in cancer cells, making it a promising candidate for cancer therapy. Additionally, 4-chloro-N-(2-methoxybenzyl)-1H-pyrazole-3-carboxamide has been found to exhibit neuroprotective effects in animal models of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 4-chloro-N-(2-methoxybenzyl)-1H-pyrazole-3-carboxamide is its high yield during synthesis, making it a suitable candidate for further studies. Additionally, it exhibits potent biological effects, making it a promising candidate for drug development. However, one of the limitations of 4-chloro-N-(2-methoxybenzyl)-1H-pyrazole-3-carboxamide is its potential toxicity, which needs to be further studied before it can be used in clinical trials.
Zukünftige Richtungen
There are several future directions for the research on 4-chloro-N-(2-methoxybenzyl)-1H-pyrazole-3-carboxamide. One of the potential areas of research is its potential use in cancer therapy. Additionally, further studies are needed to determine its potential use in the treatment of neurological disorders. Further studies are also needed to determine its potential toxicity and safety for use in humans. Overall, 4-chloro-N-(2-methoxybenzyl)-1H-pyrazole-3-carboxamide is a promising candidate for drug development, and further research is needed to fully explore its potential therapeutic applications.
Synthesemethoden
The synthesis of 4-chloro-N-(2-methoxybenzyl)-1H-pyrazole-3-carboxamide involves the reaction of 4-chloropyrazole with 2-methoxybenzylamine followed by the addition of carboxylic acid. The reaction is catalyzed by a base and is carried out in a solvent system. The yield of the compound is reported to be high, making it a suitable candidate for further studies.
Wissenschaftliche Forschungsanwendungen
4-chloro-N-(2-methoxybenzyl)-1H-pyrazole-3-carboxamide has been studied extensively for its potential therapeutic applications in various diseases. It has been found to exhibit potent inhibitory effects on various enzymes and receptors, making it a promising candidate for drug development. Some of the diseases that have been studied using 4-chloro-N-(2-methoxybenzyl)-1H-pyrazole-3-carboxamide include cancer, diabetes, and neurological disorders.
Eigenschaften
Produktname |
4-chloro-N-(2-methoxybenzyl)-1H-pyrazole-3-carboxamide |
|---|---|
Molekularformel |
C12H12ClN3O2 |
Molekulargewicht |
265.69 g/mol |
IUPAC-Name |
4-chloro-N-[(2-methoxyphenyl)methyl]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C12H12ClN3O2/c1-18-10-5-3-2-4-8(10)6-14-12(17)11-9(13)7-15-16-11/h2-5,7H,6H2,1H3,(H,14,17)(H,15,16) |
InChI-Schlüssel |
VYLHYFOKYUCPBM-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1CNC(=O)C2=C(C=NN2)Cl |
Kanonische SMILES |
COC1=CC=CC=C1CNC(=O)C2=C(C=NN2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(4-chlorophenyl)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide](/img/structure/B213780.png)
![3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-isopropyl-6-methylphenyl)benzamide](/img/structure/B213781.png)

![4-bromo-N-{4-[(6-chloropyridazin-3-yl)sulfamoyl]phenyl}-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B213786.png)



![2-[(1-benzyl-1H-pyrazol-4-yl)carbamoyl]cyclohexanecarboxylic acid](/img/structure/B213794.png)
![1-[3-({4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}methyl)benzoyl]-3-methylpiperidine](/img/structure/B213795.png)


![N-[1-(1-adamantyl)ethyl]-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B213798.png)
